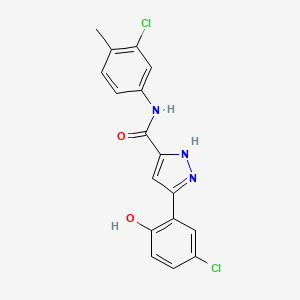
5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution reactions:
Amide formation: The final step involves the coupling of the pyrazole derivative with the appropriate carboxylic acid or its derivatives under conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the chloro groups, potentially leading to the formation of dechlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under conditions like heating or the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions could produce a variety of substituted pyrazole derivatives.
科学的研究の応用
Chemistry
Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new pyrazole derivatives with potential biological activities.
Biology
Enzyme inhibition studies: Pyrazole derivatives are often studied for their ability to inhibit various enzymes, making them potential candidates for drug development.
Medicine
Anti-inflammatory agents: Compounds similar to 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide have been investigated for their anti-inflammatory properties.
Industry
Agricultural chemicals: Pyrazole derivatives are also explored for their potential use as herbicides, fungicides, and insecticides.
作用機序
The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, they may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
- 5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
- 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- 5-(2-methylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
特性
分子式 |
C17H13Cl2N3O2 |
|---|---|
分子量 |
362.2 g/mol |
IUPAC名 |
3-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-9-2-4-11(7-13(9)19)20-17(24)15-8-14(21-22-15)12-6-10(18)3-5-16(12)23/h2-8,23H,1H3,(H,20,24)(H,21,22) |
InChIキー |
ALYZFBYKANRLNW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N'-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B14094829.png)
![8-{2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094831.png)

![6-Bromo-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B14094839.png)

![N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14094864.png)
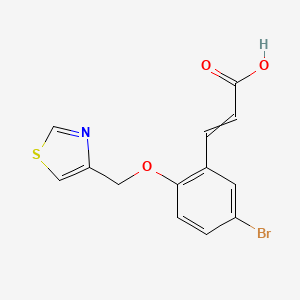
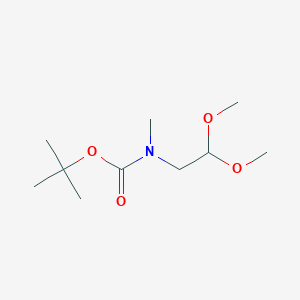
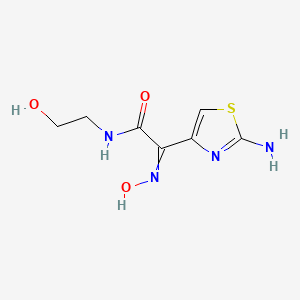
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B14094883.png)
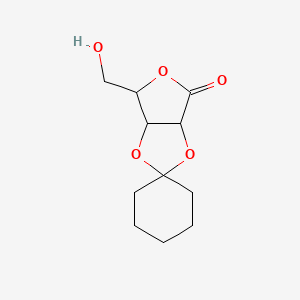
![3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14094892.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094897.png)
![3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14094900.png)
